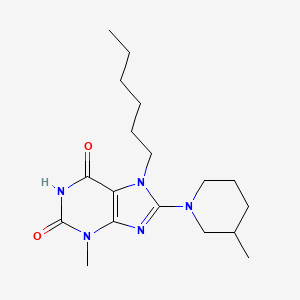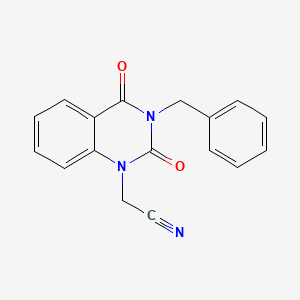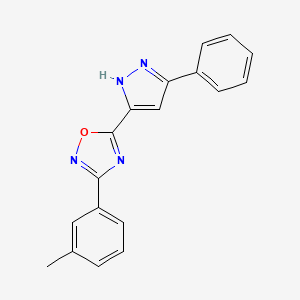![molecular formula C14H19N3OS B6419000 N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1134999-87-3](/img/structure/B6419000.png)
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as TMP-Pyrazole, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, with a molecular weight of 225.3 g/mol. TMP-Pyrazole has been studied for its potential pharmacological properties, including its use in treating various diseases and disorders.
Aplicaciones Científicas De Investigación
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential use in treating various diseases and disorders. For example, this compound has been found to inhibit the growth of human colon cancer cells, and has been studied for its potential use in the treatment of inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not fully understood. However, it is believed to act through the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, this compound is believed to act through the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including human colon cancer cells. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, this compound has been found to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments has several advantages. First, it is a readily available compound, and can be easily synthesized using a three-step synthesis process. Second, it has been found to possess a variety of pharmacological properties, and has been studied for its potential use in treating various diseases and disorders. Finally, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a potentially useful compound in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and further research is needed in order to better understand its pharmacological effects. In addition, the use of this compound in laboratory experiments may be limited due to its potential toxicity.
Direcciones Futuras
The potential applications of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in scientific research are numerous, and there are many possible future directions for research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and disorders, such as Alzheimer's disease, inflammatory bowel disease, and cancer. Furthermore, research could be conducted to explore the potential use of this compound in combination with other compounds, as well as its potential use in drug delivery systems. Finally, research could be conducted to explore the potential use of this compound in other fields, such as food science, agriculture, and biotechnology.
Métodos De Síntesis
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized using a variety of methods, including a three-step synthesis process. The first step involves the reaction of thiophene-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the intermediate compound, 1-methyl-3-thiophene-2-carboxylic acid. This intermediate compound is then reacted with propanamide in the presence of a base catalyst, such as triethylamine, to form the desired product, this compound.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIZAMQDIHUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6418922.png)
![5-(furan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418926.png)
![5-(furan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418929.png)
![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)
![2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418958.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)





![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)